5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with 4-chlorophenyl and cyclohexylamine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as ammonium acetate (NH4OAc) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (EtOH)
Substitution: NaOMe, KOtBu, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Thieno[2,3-d]pyrimidine derivatives: Similar to the compound , these derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. The presence of the 4-chlorophenyl group and the cyclohexylamine moiety contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18ClN3S |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18ClN3S/c19-13-8-6-12(7-9-13)15-10-23-18-16(15)17(20-11-21-18)22-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,21,22) |
InChI Key |
MGUQBZFFWMCTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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